molecular formula C₂₆H₂₉Cl₂NO B125282 Clomifene CAS No. 911-45-5

Clomifene

Cat. No. B125282
CAS RN: 911-45-5
M. Wt: 406 g/mol
InChI Key: GKIRPKYJQBWNGO-UHFFFAOYSA-N
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Description

Clomifene, also known as clomiphene, is a medication commonly used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome (PCOS). It functions as a selective estrogen receptor modulator (SERM), promoting ovulation by inducing the release of certain hormones[“]. Clomifene has also been identified as a potent inhibitor of cancer-associated mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in certain types of cancer, such as glioma and acute myeloid leukemia[“]. Additionally, clomifene has been studied for its DNA binding properties, suggesting potential genotoxic effects[“].

Synthesis Analysis

The synthesis of clomifene is not directly discussed in the provided papers. However, its clinical use and administration are well-documented. Clomifene citrate is administered orally, typically in dosages ranging from 50 to 150 mg per day for 5 days, to induce ovulation in women with anovulation associated with PCOS[“].

Molecular Structure Analysis

Clomifene's molecular structure allows it to interact with estrogen receptors in the body, exhibiting both estrogenic and antiestrogenic properties. The structure-based discovery of clomifene as an inhibitor of mutant IDH1 highlights its ability to bind to the allosteric site of the enzyme, affecting its activity[“]. Furthermore, clomifene's interaction with DNA has been studied, indicating that it can bind to the minor groove of double-stranded DNA, which may have implications for its genotoxic potential[“].

Chemical Reactions Analysis

The chemical reactions involving clomifene, particularly its metabolism, have been explored to some extent. Clomifene and its structurally related compound toremifene are metabolized in the body, leading to various metabolites detectable in biological matrices such as urine[“]. These metabolites have been analyzed using advanced mass spectrometry techniques, providing insights into the drug's metabolic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of clomifene, including the behavior of its E and Z isomers, have been studied using liquid-phase microextraction combined with photochemical fluorescence high-performance liquid chromatography. This method allows for the sensitive detection of clomifene in biological samples, such as plasma, urine, and liver, with good precision and linear calibration curves within specific concentration ranges[“].

Relevant Case Studies

Several case studies and clinical trials have been conducted to evaluate the efficacy of clomifene in inducing ovulation. One randomized controlled trial compared clomifene citrate with low-dose follicle-stimulating hormone (FSH) as a first-line treatment for infertile women with PCOS. The study found that while low-dose FSH resulted in higher pregnancy and live birth rates, clomifene citrate remained a convenient and cost-effective option[“]. Another study investigated the risk of hypospadias in boys born to women who used clomifene during early pregnancy, highlighting the importance of ensuring that women are not pregnant before prescribing clomifene[“]. Additionally, management strategies for women with PCOS who are resistant to clomifene citrate have been reviewed, suggesting alternative treatments such as the combination of clomifene citrate and metformin or laparoscopic ovarian drilling[“].

Scientific research applications

Ovulation Induction and Polycystic Ovary Syndrome

Clomifene is widely recognized for its application in ovulation induction, particularly for women with polycystic ovary syndrome (PCOS). It's the first and most commonly used agent in these cases. Approximately 60-85% of women with PCOS ovulate under clomifene, though some develop resistance to the drug. Research has explored various strategies to induce ovulation in clomifene-resistant PCOS patients, including combining clomifene with metformin and considering laparoscopic ovarian drilling in selected cases (Palomba, Falbo, & Zullo, 2009).

Infertility Treatment Beyond PCOS

Clomifene citrate is a first-line therapy for various ovulatory disorders beyond PCOS. It has shown efficacy in inducing ovulation and increasing the likelihood of fertilization in infertile women. Its success varies with different conditions, demonstrating the need for ongoing research to identify specific causal mechanisms for infertility (Collins & Hughes, 1995).

Comparative Studies with Other Treatments

Comparisons between clomifene and other fertility treatments, like low-dose FSH and aromatase inhibitors, are an area of active research. Studies have investigated their effectiveness in inducing ovulation, with findings suggesting that while clomifene is effective, other treatments might offer higher pregnancy and live birth rates in certain scenarios (Homburg et al., 2012).

Molecular and Cellular Interactions

On a molecular level, research has explored how clomifene interacts with DNA. For instance, a study demonstrated that clomifene can interact with DNA via minor groove interaction, indicating its potential impact at the molecular level, which could be relevant in various medical applications (Moradi et al., 2018).

Clomifene in Cancer Research

Interestingly, clomifene has been identified as a potential inhibitor of cancer-associated mutant IDH1, which plays a crucial role in some types of cancer. This discovery highlights the potential for repurposing clomifene in cancer therapies (Zheng et al., 2017).

properties

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-41-9 (citrate (1:1))
Record name Clomifene [INN:BAN]
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DSSTOX Substance ID

DTXSID1022843
Record name Clomiphene
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Molecular Weight

406.0 g/mol
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Physical Description

Solid
Record name Clomifene
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Solubility

Slightly soluble, SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/, 4.14e-04 g/L
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Mechanism of Action

Clomifene has both estrogenic and anti-estrogenic properties, but its precise mechanism of action has not been determined. Clomifene appears to stumulate the release of gonadotropins, follicle-stimulating hormone (FSH), and leuteinizing hormone (LH), which leads to the development and maturation of ovarian follicle, ovulation, and subsequent development and function of the coprus luteum, thus resulting in pregnancy. Gonadotropin release may result from direct stimulation of the hypothalamic-pituitary axis or from a decreased inhibitory influence of estrogens on the hypothalamic-pituitary axis by competing with the endogenous estrogens of the uterus, pituitary, or hypothalamus. Clomifene has no apparent progestational, androgenic, or antrandrogenic effects and does not appear to interfere with pituitary-adrenal or pituitary-thyroid function., CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.
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Product Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine

CAS RN

911-45-5
Record name Clomiphene
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Melting Point

116.5-118, MP: 116.5-118 °C /CITRATE/
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Synthesis routes and methods

Procedure details

clomifene; chloramiphene; C26H28ClNO; mol. wt. 405.98, is as follows: ##STR1##
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,210
Citations
E Moll, PMM Bossuyt, JC Korevaar, CB Lambalk… - Bmj, 2006 - bmj.com
… to clomifene citrate plus metformin (metformin group) and 114 women were allocated to clomifene … Conclusion Metformin is not an effective addition to clomifene citrate as the primary …
Number of citations: 384 www.bmj.com
NS Weiss, MJ Nahuis, E Bordewijk, JE Oosterhuis… - The Lancet, 2018 - thelancet.com
… In many countries, clomifene citrate is the treatment of first … after several cycles with clomifene citrate, medication is usually … more effective than continuing clomifene citrate, and whether …
Number of citations: 31 www.thelancet.com
S Bhattacharya, K Harrild, J Mollison, S Wordsworth… - Bmj, 2008 - bmj.com
Objective To compare the effectiveness of clomifene citrate and unstimulated intrauterine insemination with expectant management for the treatment of unexplained infertility. Design …
Number of citations: 243 www.bmj.com
R Homburg, ML Hendriks, TE König… - Human …, 2012 - academic.oup.com
BACKGROUND Clomifene citrate (CC) is accepted as the first-line method for ovulation induction (OI) in patients with polycystic ovary syndrome (PCOS) associated with infertility owing …
Number of citations: 125 academic.oup.com
S Wilkes, A Murdoch - Journal of Family Planning and Reproductive …, 2012 - srh.bmj.com
… 2000 to December 2010 with the following term ‘clomifene’ linked to ‘infertility’, ‘ovulation induction’… ▶ One in ten couples who receive clomifene have their treatment initiated in general …
Number of citations: 11 srh.bmj.com
S Palomba, A Falbo, F Zullo - Current Opinion in Obstetrics and …, 2009 - journals.lww.com
In clomifene citrate-resistant PCOS patients, clomifene citrate and metformin combination and laparoscopic ovarian drilling, in selected cases, should be considered before …
Number of citations: 92 journals.lww.com
U Feldt-Rasmussen, AP Lange, J Date… - European Journal of …, 1979 - academic.oup.com
… To study the effect on thyroid function 100 mg of clomifene citrate was given once a day to … and after oral administration of clomifene. The effect of clomifene treatment was evaluated in …
Number of citations: 6 academic.oup.com
E Moll, JC Korevaar, PMM Bossuyt… - Human …, 2008 - academic.oup.com
… in favour of clomifene citrate plus metformin compared with clomifene citrate. We wanted to assess whether there are specific subgroups of women with PCOS in whom clomifene citrate …
Number of citations: 70 academic.oup.com
HA Hashim - Polycystic Ovary Syndrome, 2012 - books.google.com
World Health Organisation (WHO) type II anovulation is defined as normogonadotrophic normoestrogenic anovulation and occurs in approximately 85% of anovulatory patients. …
Number of citations: 12 books.google.com
H Garthwaite, J Stewart, S Wilkes - Human Fertility, 2022 - Taylor & Francis
… included patients who received clomifene outside of current … treatment with single agent clomifene citrate for WHO group II … contemporary single agent clomifene use following current …
Number of citations: 7 www.tandfonline.com

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